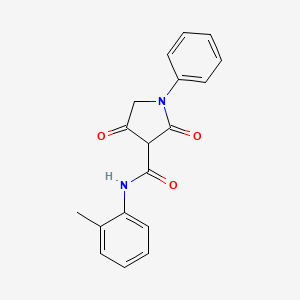

N-(2-methylphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12-7-5-6-10-14(12)19-17(22)16-15(21)11-20(18(16)23)13-8-3-2-4-9-13/h2-10,16H,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFPBQVSGYOUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2C(=O)CN(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

Substitution Reactions: The phenyl and 2-methylphenyl groups are introduced through substitution reactions, often using reagents like phenyl halides and 2-methylphenyl halides.

Amidation: The carboxamide group is introduced through amidation reactions, typically using reagents like carboxylic acids and amines under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and 2-methylphenyl groups, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups under appropriate conditions.

Substitution: The compound can participate in substitution reactions, where the phenyl or 2-methylphenyl groups can be replaced with other substituents using reagents like halides or organometallic compounds.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Phenyl halides, 2-methylphenyl halides, organometallic reagents.

Major Products:

Oxidation Products: Phenyl oxides, 2-methylphenyl oxides.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

N-(2-methylphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Binding to cellular receptors, modulating signal transduction pathways.

Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

The following table and discussion highlight key differences and similarities between N-(2-methylphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide and selected analogs:

Structural and Functional Insights

Core Scaffold Differences: The target compound’s pyrrolidine dione core contrasts with Netupitant’s propanamide backbone and Indisulam’s benzenedisulfonamide structure. Compound 4a () shares the N-(2-methylphenyl) substituent but incorporates an oxadiazole-benzoxazole framework, which is associated with π-π stacking interactions in receptor binding .

Substituent Effects :

- The 2-methylphenyl group in the target compound and 4a likely increases lipophilicity, aiding membrane permeability. Netupitant’s trifluoromethyl and piperazine groups enhance metabolic stability and solubility, critical for its antiemetic efficacy .

- Indisulam’s chloroindole and sulfonamide groups are hallmarks of carbonic anhydrase inhibition, a mechanism distinct from the target compound’s presumed mode of action .

Therapeutic Potential: While Netupitant and Indisulam are clinically validated, the target compound’s pyrrolidine dione scaffold remains exploratory. Dione derivatives are studied for anti-inflammatory and kinase inhibitory activities, suggesting possible overlap with Indisulam’s antineoplastic pathways .

Research Findings and Methodological Considerations

- Synthesis : The target compound’s synthesis likely parallels methods for 4a (), involving cyclization of precursor amides or ureas. Yields and purity depend on optimizing reaction conditions (e.g., solvent, catalyst) .

- Structural Analysis : SHELX programs () are critical for resolving the stereochemistry of the pyrrolidine dione core, ensuring accurate assignment of ketone and amide conformations .

- Biological Screening: Limited data exist for the target compound, but structurally related diones show moderate activity in assays targeting cyclooxygenase (COX) and phosphodiesterase enzymes, suggesting avenues for further testing .

Biological Activity

N-(2-methylphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with phenyl and 2-methylphenyl groups, along with two oxo groups and a carboxamide group. Its IUPAC name is this compound, and it has the chemical formula .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Binding : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing various biological processes.

- Receptor Interaction : It can bind to cellular receptors, thereby modulating signal transduction pathways.

- Gene Expression Regulation : The compound has the potential to influence gene expression related to cell growth and apoptosis .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be promising, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In several case studies, it demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through caspase activation pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrolidine ring significantly affect its potency:

| Compound Variation | Biological Activity | Remarks |

|---|---|---|

| This compound | Moderate Anticancer Activity | Effective against multiple cancer cell lines |

| N-(2-methylphenyl)pyrrolidine-2,4-dione | Low Anticancer Activity | Lacks carboxamide group |

| N-phenylpyrrolidine-2,4-dione | Minimal Activity | Absence of 2-methylphenyl group reduces effectiveness |

This table illustrates how modifications to the core structure can lead to significant changes in biological efficacy.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound had an MIC of 32 µg/mL against Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant strains.

- Cancer Cell Line Studies : In vitro tests on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after 24 hours of treatment .

- Mechanistic Insights : Further research into the mechanism revealed that the compound activates caspase pathways leading to apoptosis. This was confirmed by Western blot analysis showing increased levels of cleaved caspases in treated cells compared to controls .

Q & A

Basic: What are the optimal synthetic routes for N-(2-methylphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine core followed by carboxamide coupling. Key steps include:

- Cyclization : Formation of the pyrrolidine ring via acid/base-catalyzed intramolecular cyclization, often using dimethyl sulfoxide (DMSO) as a solvent at 80–100°C .

- Amidation : Coupling of the 2-methylphenyl group via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen .

- Yield Optimization : Adjusting reaction time (12–24 hours) and catalyst load (e.g., 5–10 mol% DBU) to minimize side products like N-acylurea derivatives .

Critical parameters include solvent polarity (to stabilize intermediates) and temperature gradients to avoid premature ring-opening. LC-MS monitoring is recommended to track intermediate formation .

Basic: Which characterization techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., deshielded protons at δ 7.2–8.1 ppm for aromatic groups) and carboxamide carbonyl signals at δ 165–170 ppm .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 365.1264) and rule out impurities .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients, detecting UV absorption at 254 nm for conjugated systems .

Advanced: How can researchers resolve contradictions in reported bioactivity data across structural analogs?

Methodological Answer:

Conflicting bioactivity often arises from:

- Substituent Effects : The 2-methylphenyl group may sterically hinder target binding compared to electron-withdrawing substituents (e.g., chloro or fluoro analogs) .

- Assay Variability : Standardize cell-based assays (e.g., IC measurements) using consistent ATP levels for kinase inhibition studies .

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with structural analogs, prioritizing residues within 4 Å of the carboxamide group .

Advanced: What strategies mitigate poor solubility of this compound in in vitro assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO-water mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance aqueous solubility, followed by enzymatic cleavage in target tissues .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability, monitored via dynamic light scattering (DLS) .

Basic: What are the key functional groups influencing its reactivity and pharmacological potential?

Methodological Answer:

- Pyrrolidine-2,4-dione Core : Participates in hydrogen bonding with enzymatic active sites (e.g., serine hydrolases) .

- Carboxamide : Stabilizes interactions via dipole-dipole forces with hydrophobic pockets in target proteins .

- 2-Methylphenyl Substituent : Modulates lipophilicity (logP ≈ 2.8), impacting membrane permeability in cell-based assays .

Advanced: How can researchers design analogs to enhance target selectivity while minimizing off-target effects?

Methodological Answer:

- SAR Studies : Replace the 2-methylphenyl group with bulkier substituents (e.g., 3,5-dichlorophenyl) to exploit steric exclusion in non-target enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding entropy/enthalpy to prioritize analogs with ΔG < −40 kJ/mol .

- Metabolic Profiling : Use liver microsome assays to identify metabolites causing off-target interactions (e.g., cytochrome P450 oxidation) .

Basic: What are common impurities encountered during synthesis, and how are they addressed?

Methodological Answer:

- Unreacted Intermediates : Detectable via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane). Remove via silica gel chromatography .

- Diastereomers : Resolve using chiral HPLC (Chiralpak IA column) with hexane/isopropanol (90:10) .

- Oxidative Byproducts : Introduce antioxidants (e.g., BHT) during storage to prevent dione ring degradation .

Advanced: How can target engagement be validated in complex biological systems?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts (ΔT > 2°C) in lysates treated with 10 µM compound .

- Photoaffinity Labeling : Incorporate a diazirine moiety into the carboxamide group for UV-induced crosslinking, followed by pull-down assays and LC-MS/MS identification .

- Cryo-EM : Resolve compound-bound protein structures at <3 Å resolution to confirm binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.